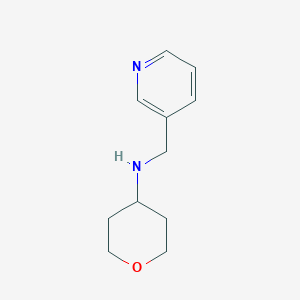

Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine

Übersicht

Beschreibung

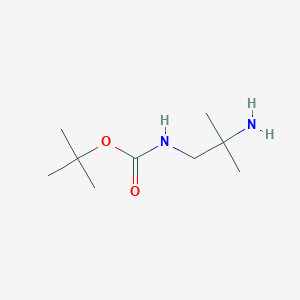

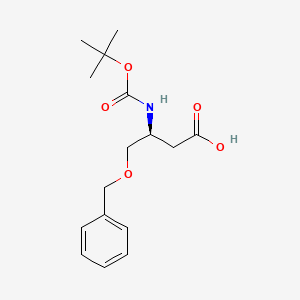

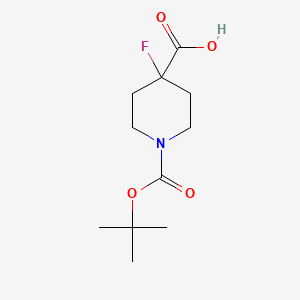

Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine is a useful research compound. Its molecular formula is C11H16N2O and its molecular weight is 192.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Heterocyclic Compounds in Medicinal Chemistry

Heterocyclic compounds, including pyridine derivatives, are foundational in medicinal chemistry due to their vast array of biological activities. For instance, pyridine and its derivatives have been highlighted for their roles in the development of novel pharmaceuticals, showcasing significant applications in drug development. These compounds possess diverse biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties, making them crucial in the search for new therapeutic agents. The versatility and bioavailability of these heterocycles underscore their potential in synthesizing lead molecules for central nervous system (CNS) acting drugs, highlighting their significance in addressing a broad spectrum of CNS disorders (Altaf et al., 2015).

Catalysis and Organic Synthesis

In the realm of catalysis and organic synthesis, pyridine derivatives play a pivotal role. The synthesis and application of heterocyclic N-oxide derivatives, for example, demonstrate their utility in metal complexes formation, asymmetric catalysis, and the design of catalysts. These derivatives have been actively employed in advanced chemistry investigations, indicating their importance in the development of new synthetic methodologies and catalytic processes. Furthermore, the synthesis of heterocycles through multi-component reactions (MCRs) underlines the efficiency and eco-friendliness of using pyridine-based catalysts, emphasizing their contribution to green chemistry and the atom-economic synthesis of complex molecules (Li et al., 2019).

Environmental Applications

Pyridine derivatives also find applications in environmental science, particularly in the removal of persistent organic pollutants. For example, amine-functionalized sorbents, which could be derived from pyridine-based compounds, have shown great promise in the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. The effectiveness of these sorbents is attributed to their ability to facilitate electrostatic interactions, hydrophobic interactions, and the sorbent's morphology, which are crucial factors in the adsorption process. This highlights the potential of pyridine derivatives in addressing environmental contamination and improving water treatment technologies (Ateia et al., 2019).

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with proteins such asCollagenase 3 . Collagenase 3 plays a role in the degradation of extracellular matrix proteins, including fibrillar collagen, fibronectin, TNC, and ACAN .

Mode of Action

For instance, if the target is Collagenase 3, the compound might influence the degradation of extracellular matrix proteins .

Biochemical Pathways

If we consider collagenase 3 as a potential target, the compound could impact pathways related tobone mineralization , bone morphogenesis , collagen catabolic process , and extracellular matrix organization .

Result of Action

Based on its potential interaction with collagenase 3, it could influence the degradation of extracellular matrix proteins, which could have downstream effects on tissue remodeling, wound healing, and bone development .

Biochemische Analyse

Biochemical Properties

Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain kinases, which are enzymes that catalyze the transfer of phosphate groups. This inhibition can affect signaling pathways and cellular processes. Additionally, this compound interacts with proteins involved in the regulation of gene expression, thereby influencing cellular functions .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, it has been shown to impact the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis . Furthermore, this compound can affect metabolic pathways by interacting with enzymes that regulate metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific sites on enzymes, leading to their inhibition or activation, which in turn affects downstream signaling pathways. Additionally, this compound can modulate the activity of transcription factors, thereby influencing gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic regulation. At higher doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Eigenschaften

IUPAC Name |

N-(pyridin-3-ylmethyl)oxan-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-2-10(8-12-5-1)9-13-11-3-6-14-7-4-11/h1-2,5,8,11,13H,3-4,6-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATJWTRSJMKQBAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1NCC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10610715 | |

| Record name | N-[(Pyridin-3-yl)methyl]oxan-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885277-42-9 | |

| Record name | N-(Tetrahydro-2H-pyran-4-yl)-3-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885277-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(Pyridin-3-yl)methyl]oxan-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetic acid](/img/structure/B1287132.png)

![6-tert-Butyl 3-ethyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B1287152.png)